molecular formula C16H12F2N2O4S2 B2362412 2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1207014-34-3

2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Katalognummer: B2362412
CAS-Nummer: 1207014-34-3
Molekulargewicht: 398.4
InChI-Schlüssel: HTABLSSDYNAOAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H12F2N2O4S2 and its molecular weight is 398.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Activity

A series of compounds related to the structure of interest has been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have demonstrated significant potential in the rat adjuvant-induced arthritis assay and the mouse phenyl-p-benzoquinone writhing assay, indicating their relevance in developing new therapeutic agents for treating arthritis and pain management. The structure-activity relationships of these compounds suggest that specific substitutions on the core chemical structure can enhance their biological activities, making them more potent than traditional treatments like phenylbutazone and indomethacin. One compound, identified as tiflamizole, showed exceptional potency, being eight times as potent as indomethacin in reducing arthritis symptoms, which has led to its clinical trials as an antiarthritic drug (Sharpe et al., 1985).

Anticancer Potential

Research into the anticancer properties of related sulfonamide compounds has led to the identification of derivatives that show pro-apoptotic activity against cancer cell lines, such as melanoma. These compounds have been synthesized from the parent compound indapamide and have shown to inhibit the growth of melanoma cancer cell lines with minimal concentrations required to inhibit 50% of cell growth (IC50 values) ranging between 85-95 µM. Additionally, these compounds have been found to inhibit several human carbonic anhydrase isoforms, suggesting a multifaceted approach to cancer treatment by targeting both cancer cell proliferation and enzymes involved in tumor growth and metastasis (Yılmaz et al., 2015).

Antimicrobial and Antifungal Action

Compounds derived from similar structures have been synthesized and found to possess significant antimicrobial and antifungal activities. These activities have been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as against the fungal pathogen Candida albicans. This suggests the potential of these compounds in developing new antimicrobial agents, especially in the face of rising antibiotic resistance. One compound, in particular, showed high antimicrobial activity, indicating its promise for further studies and potential development into a new class of antimicrobials (Sych et al., 2019).

Enzyme Inhibition for Disease Management

The enzyme inhibitory activity of sulfonamide compounds, related to the core structure of interest, has been explored with promising results. These compounds have been tested against various human carbonic anhydrase isoenzymes and found to inhibit their activity. This enzyme inhibition is significant for managing conditions like glaucoma, edema, and certain neurological disorders. The specificity and potency of these inhibitors toward different isoenzymes highlight their potential in developing targeted therapies for diseases where aberrant enzyme activity is a contributing factor (Mishra et al., 2016).

Eigenschaften

IUPAC Name

2-(difluoromethylsulfonyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O4S2/c17-16(18)26(22,23)14-6-2-1-4-11(14)15(21)19-9-10-8-12(24-20-10)13-5-3-7-25-13/h1-8,16H,9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTABLSSDYNAOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.